molecular formula C12H15BrO B1293266 4'-Bromo-3,3-dimethylbutyrophenone CAS No. 898764-38-0

4'-Bromo-3,3-dimethylbutyrophenone

Cat. No. B1293266
M. Wt: 255.15 g/mol
InChI Key: RMSYXFAVKLWJDS-UHFFFAOYSA-N
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Description

4'-Bromo-3,3-dimethylbutyrophenone is a chemical compound that is related to various research areas, including organic synthesis and chemical biology. While the provided papers do not directly discuss 4'-Bromo-3,3-dimethylbutyrophenone, they do provide insights into similar brominated compounds and their reactivity, which can be informative for understanding the properties and potential applications of 4'-Bromo-3,3-dimethylbutyrophenone.

Synthesis Analysis

The synthesis of related brominated compounds involves the use of bromine or bromine-containing reagents. For instance, 4'-bromophenacyl triflate, a derivative of 4'-bromoacetophenone, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize 4'-Bromo-3,3-dimethylbutyrophenone by substituting the appropriate precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as seen in the case of the tetrabromidobis(4-chlorophenyl)stannate(IV) anion, where the SnIV atom lies on a center of inversion and exhibits weak hydrogen bonding with a 4-(dimethylamino)pyridinium N atom . This indicates that 4'-Bromo-3,3-dimethylbutyrophenone may also exhibit interesting structural features, such as potential for hydrogen bonding or other intermolecular interactions.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For example, bromophos, a dimethyl aryl phosphorothionate, undergoes demethylation through mild alkaline hydrolysis or by a glutathione-dependent liver enzyme . Similarly, 4'-bromoacetophenone analogs have been investigated for their ability to generate monophenyl radicals capable of hydrogen atom abstraction, which is a key step in photoinduced DNA cleavage . These studies suggest that 4'-Bromo-3,3-dimethylbutyrophenone could also be involved in radical generation or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For instance, the stability of 4'-bromophenacyl triflate is reported to be 3-6 months under certain conditions , which provides a reference point for the potential stability of 4'-Bromo-3,3-dimethylbutyrophenone. Additionally, the reactivity of these compounds with other chemical species, such as carboxylate salts , or their ability to cleave DNA , can give insights into their chemical behavior and potential applications in analytical chemistry or molecular biology.

Future Directions

4’-Bromo-3,3-dimethylbutyrophenone is commonly used in medical, environmental, and industrial research due to its unique chemical properties. It is offered for experimental and research use .

properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSYXFAVKLWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642386
Record name 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3,3-dimethylbutyrophenone

CAS RN

898764-38-0
Record name 1-(4-Bromophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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